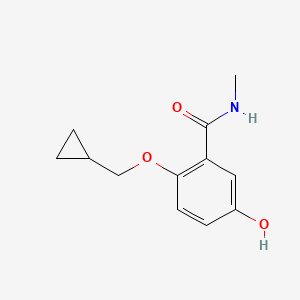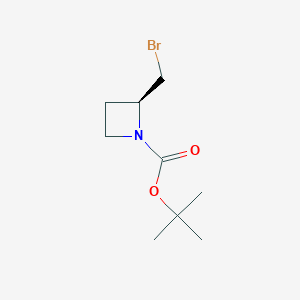![molecular formula C11H10BrN3O B1449968 N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide CAS No. 1973485-26-5](/img/structure/B1449968.png)
N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide
Overview
Description
N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide is a chemical compound with the molecular formula C11H10BrN3O It is known for its unique structure, which includes a brominated imidazo[1,2-a]pyridine ring fused to a cyclopropanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making this method environmentally friendly.
Another approach involves a one-pot tandem cyclization/bromination reaction in ethyl acetate, where TBHP is used to promote the cyclization and subsequent bromination . This method does not require a base and is efficient in producing the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. Continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the imidazo[1,2-a]pyridine ring can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cyclization Reactions: Reagents such as TBHP and iodine are used to promote cyclization.
Oxidation and Reduction Reactions: Oxidizing agents like TBHP and reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It can be used in the synthesis of other complex molecules and materials with desired properties.
Mechanism of Action
The mechanism of action of N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-a]pyridine ring play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring structure but lack the bromine atom and the imidazo[1,2-a]pyridine ring.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a]pyridine ring but differ in the substituents attached to the ring.
Uniqueness
N-{5-Bromoimidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide is unique due to its combination of a brominated imidazo[1,2-a]pyridine ring and a cyclopropanecarboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(5-bromoimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c12-8-2-1-3-10-13-9(6-15(8)10)14-11(16)7-4-5-7/h1-3,6-7H,4-5H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXYTCVABPXPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CN3C(=N2)C=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901174502 | |
| Record name | Cyclopropanecarboxamide, N-(5-bromoimidazo[1,2-a]pyridin-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901174502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1973485-26-5 | |
| Record name | Cyclopropanecarboxamide, N-(5-bromoimidazo[1,2-a]pyridin-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1973485-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarboxamide, N-(5-bromoimidazo[1,2-a]pyridin-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901174502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


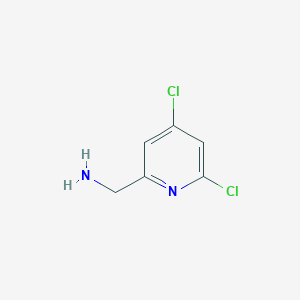
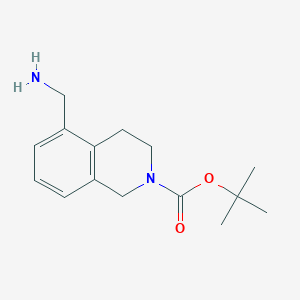
![2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1449890.png)
![(R)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1449891.png)
![5-Bromo-7-[trans-4-(tert-butyldimethylsilanyloxy)cyclohexyl]-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1449893.png)

![4-Chloro[1,3]thiazolo[5,4-C]pyridine](/img/structure/B1449899.png)
![Tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1449900.png)
![Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1449901.png)
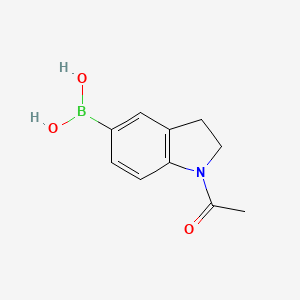
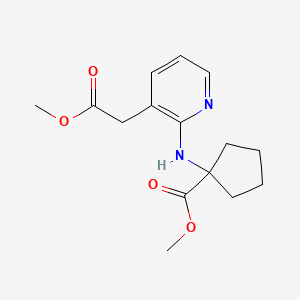
![5-Boc-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1449904.png)
